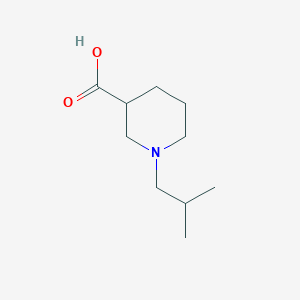![molecular formula C17H14F2N2O B2796558 3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-49-3](/img/structure/B2796558.png)
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with two fluorine atoms at the 3 and 4 positions, and an indole ring system attached via a methyl group.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, inducing cell apoptosis and arresting cells in the G2/M phase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to prevent neuronal cell death induced by the PI3-kinase pathway .
Result of Action
Some indole derivatives have been found to induce cell apoptosis and arrest cells in the g2/m phase . They also prevent neuronal cell death induced by the PI3-kinase pathway .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide are largely attributed to its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of 3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2-methylindole with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c1-10-6-13-7-11(2-5-16(13)21-10)9-20-17(22)12-3-4-14(18)15(19)8-12/h2-8,21H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOHLUTZNVZCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796477.png)

![5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride](/img/structure/B2796479.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2796482.png)

![3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2796485.png)

![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)

![N-[(2-Methylphenyl)-(2-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2796493.png)


